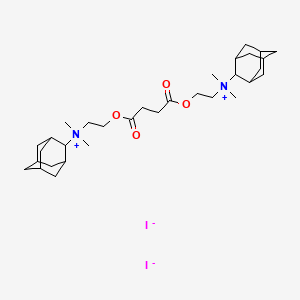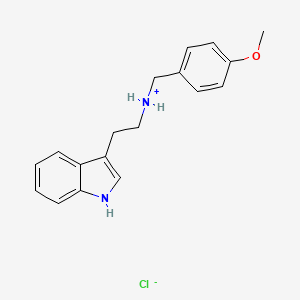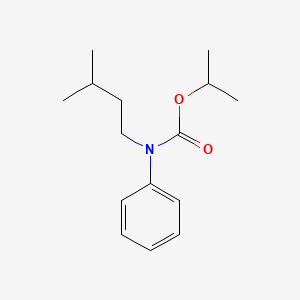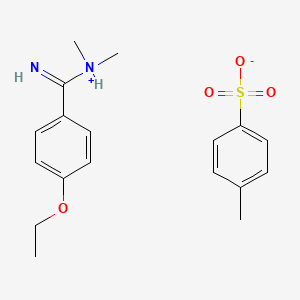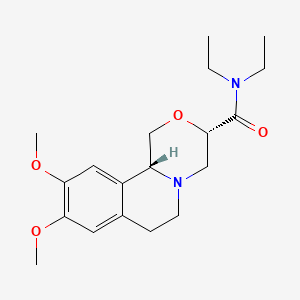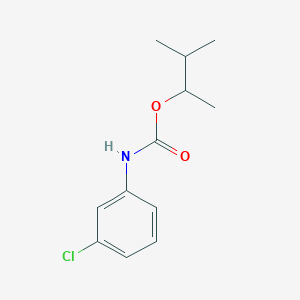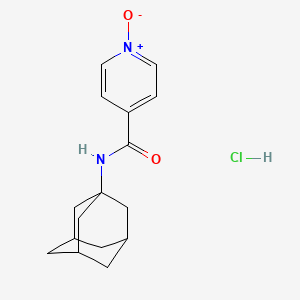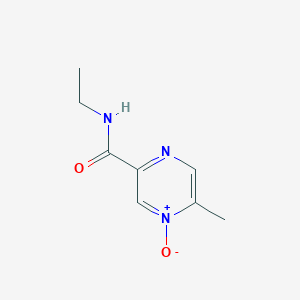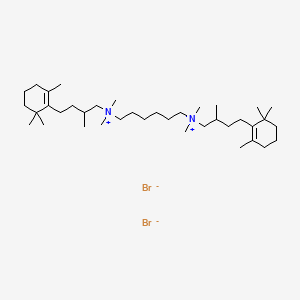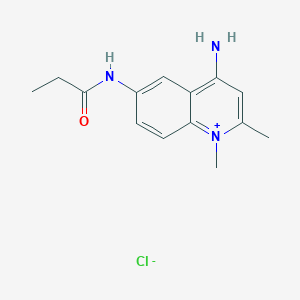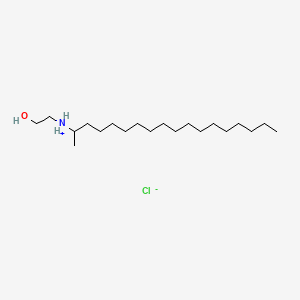
2-((1-Methylheptadecyl)amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C22H48N2O·HCl. It is a derivative of ethanolamine, which is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylheptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methylheptadecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
2-((1-Methylheptadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in the formulation of liposomes and other drug delivery systems. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell structure and function.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine (2-aminoethanol): A simpler analog with similar bifunctional properties.
N-Methylethanolamine: Contains a methyl group on the nitrogen atom, similar to 2-((1-Methylheptadecyl)amino)ethanol.
Diethanolamine: Contains two ethanolamine units, providing different chemical properties.
Uniqueness
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of emulsions and the formation of micelles.
Properties
CAS No. |
56167-13-6 |
|---|---|
Molecular Formula |
C20H44ClNO |
Molecular Weight |
350.0 g/mol |
IUPAC Name |
2-hydroxyethyl(octadecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-19-22;/h20-22H,3-19H2,1-2H3;1H |
InChI Key |
LZFZAEMQTZBMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



